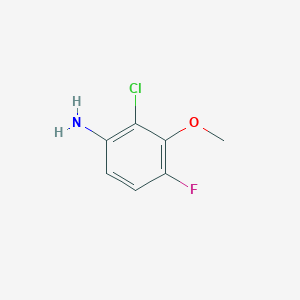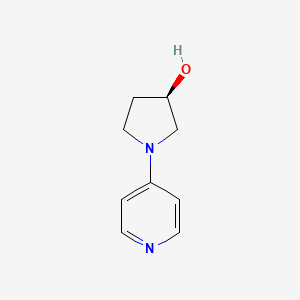![molecular formula C7H6ClN3 B11916394 3-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11916394.png)
3-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine is an organic compound that belongs to the class of pyrazolopyridines This compound is characterized by a pyrazolo[4,3-b]pyridine core with a chloromethyl group attached to the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine typically involves multiple steps. One common method starts with the preparation of the pyrazolo[4,3-b]pyridine core, followed by the introduction of the chloromethyl group. The reaction conditions often involve the use of reagents such as thionyl chloride or phosphorus trichloride to introduce the chloromethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the pyrazolo[4,3-b]pyridine core or the chloromethyl group.
Common Reagents and Conditions
Thionyl Chloride: Used for chloromethylation reactions.
Potassium Permanganate: Employed in oxidation reactions.
Sodium Borohydride: Commonly used in reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce carboxylated or hydroxylated derivatives.
Applications De Recherche Scientifique
3-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Research: It serves as a probe in biological studies to investigate enzyme interactions and cellular pathways.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 3-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The pyrazolo[4,3-b]pyridine core can interact with aromatic residues in the binding sites, enhancing the compound’s affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Chloromethyl)pyridine: Similar in structure but lacks the pyrazolo ring, leading to different reactivity and applications.
3-(Chloromethyl)-1H-pyrazolo[3,4-b]pyridine: A structural isomer with the chloromethyl group attached to a different position, resulting in distinct chemical properties.
3-(Chloromethyl)-1H-pyrazolo[4,3-c]pyridine: Another isomer with variations in the ring fusion, affecting its biological activity.
Uniqueness
3-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine is unique due to its specific ring fusion and the position of the chloromethyl group. This structural arrangement imparts unique chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C7H6ClN3 |
|---|---|
Poids moléculaire |
167.59 g/mol |
Nom IUPAC |
3-(chloromethyl)-2H-pyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C7H6ClN3/c8-4-6-7-5(10-11-6)2-1-3-9-7/h1-3H,4H2,(H,10,11) |
Clé InChI |
UKXUMZHSQBRUMG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NNC(=C2N=C1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[(Ethylamino)methyl]pyrocatechol](/img/structure/B11916356.png)
![6-Hydrazinyl-2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11916361.png)
![1'-Methyl-1H,1'H-[4,4'-bipyrazol]-5-amine](/img/structure/B11916375.png)


![2-Chloro-8-methylimidazo[1,2-A]pyridine](/img/structure/B11916398.png)



